molecular formula C13H7BrClFO B1302582 4-Bromo-3'-chloro-5'-fluorobenzophenone CAS No. 844879-12-5

4-Bromo-3'-chloro-5'-fluorobenzophenone

Cat. No. B1302582
CAS RN: 844879-12-5
M. Wt: 313.55 g/mol
InChI Key: ILOWRYPGVHKBBG-UHFFFAOYSA-N
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Description

“4-Bromo-3’-chloro-5’-fluorobenzophenone” is a synthetic organic compound used in the fields of chemistry, biology, and medicinal research. It has a molecular weight of 313.55 .


Synthesis Analysis

The synthesis of similar compounds has been attempted to yield a compound with potential photochemical reactivity and photophysical properties . The synthesis often involves Friedel Crafts acylation . For example, 4-bromo-4’-methyl benzophenone was prepared from toluene and 4-bromobenzoyl chloride by using AlCl3 catalyst .


Molecular Structure Analysis

The structure of “4-Bromo-3’-chloro-5’-fluorobenzophenone” is also available as a 2d Mol file or as a computed 3d SD file . The position of ortho-fluoro azo rings differ between the two rotomers with one molecule having a rotation angle of 4.4° and the other molecule having a rotation angle of 76.9° with respect to the methyl 4-bromobenzoate .

Scientific Research Applications

4-Bromo-3'-chloro-5'-fluorobenzophenone is used in a variety of scientific research applications, including organic synthesis, drug discovery, and biochemical and physiological studies. In organic synthesis, this compound is used as a reagent for the synthesis of other compounds. This compound is also used in drug discovery, as it can be used to identify new drug candidates and to study the mechanism of action of existing drugs. In biochemical and physiological studies, this compound is used to study the biochemical and physiological effects of compounds on cells and organisms.

Mechanism of Action

The mechanism of action of 4-Bromo-3'-chloro-5'-fluorobenzophenone is not fully understood. However, it is believed that this compound can interact with biological molecules, such as proteins and enzymes, to affect their activity. This compound can also act as an inhibitor of certain enzymes, which can lead to changes in the biochemical and physiological processes of cells and organisms.
Biochemical and Physiological Effects
The effects of this compound on cells and organisms are largely unknown. However, studies have shown that this compound can interact with biological molecules, such as proteins and enzymes, and can act as an inhibitor of certain enzymes. This can lead to changes in biochemical and physiological processes, such as changes in gene expression, protein synthesis, and cell proliferation.

Advantages and Limitations for Lab Experiments

The main advantage of 4-Bromo-3'-chloro-5'-fluorobenzophenone is its ability to interact with biological molecules and act as an inhibitor of certain enzymes. This makes it a useful tool for studying biochemical and physiological processes in cells and organisms. However, the effects of this compound on cells and organisms are largely unknown, and it is important to use caution when using this compound in laboratory experiments.

Future Directions

There are a number of future directions for research on 4-Bromo-3'-chloro-5'-fluorobenzophenone. These include further studies on the mechanism of action of this compound, as well as studies on its effects on cells and organisms. Additionally, research could be done to identify new applications for this compound, such as in drug discovery and organic synthesis. Finally, research could be done to explore the potential uses of this compound in other areas, such as medicine and agriculture.

Synthesis Methods

4-Bromo-3'-chloro-5'-fluorobenzophenone can be synthesized through a variety of methods, including the reaction of 4-bromo-3'-chloro-5'-fluorobenzonitrile with sodium hydroxide in ethanol, or the reaction of 4-bromo-3'-chloro-5'-fluorobenzonitrile with sodium hydroxide in aqueous ethanol. Other methods for synthesizing this compound include the reaction of 4-bromo-3'-chloro-5'-fluorobenzonitrile with potassium hydroxide in aqueous ethanol, the reaction of 4-bromo-3'-chloro-5'-fluorobenzonitrile with sodium hydroxide in aqueous methanol, and the reaction of 4-bromo-3'-chloro-5'-fluorobenzonitrile with potassium hydroxide in aqueous methanol.

Safety and Hazards

The safety data sheet (SDS) for “4-Bromo-3’-chloro-5’-fluorobenzophenone” provides information on its hazards, including hazard identification, first-aid measures, fire-fighting measures, and accidental release measures .

properties

IUPAC Name

(4-bromophenyl)-(3-chloro-5-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrClFO/c14-10-3-1-8(2-4-10)13(17)9-5-11(15)7-12(16)6-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILOWRYPGVHKBBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC(=CC(=C2)Cl)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20373607
Record name 4-Bromo-3'-chloro-5'-fluorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

844879-12-5
Record name (4-Bromophenyl)(3-chloro-5-fluorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=844879-12-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-3'-chloro-5'-fluorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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